N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bipyridine moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride.
Amide Bond Formation: The final step involves the formation of the amide bond between the bipyridine intermediate and the difluorophenyl acetic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The difluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(3,4-difluorophenyl)acetamide
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenyl)acetamide
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide is unique due to its specific combination of bipyridine and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c20-16-2-1-15(17(21)11-16)10-19(25)24-12-13-3-8-23-18(9-13)14-4-6-22-7-5-14/h1-9,11H,10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYZRQPXZRNLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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